molecular formula C11H14O3 B182885 Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate CAS No. 149490-75-5

Methyl 2-(3-hydroxyphenyl)-2-methylpropanoate

Cat. No. B182885
Key on ui cas rn: 149490-75-5
M. Wt: 194.23 g/mol
InChI Key: QMLRGHYMXKKBHD-UHFFFAOYSA-N
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Patent
US07138411B2

Procedure details

The ester from Step 2 (29.1 g, 140 mmol) was dissolved in CH2Cl2 (170 mL) and cooled to −65° C. The reaction was treated with a 1.0 M solution of boron tribromide in CH2Cl2 (180 mL, 180 mmol). The reaction was stirred at −65° C. for 1.6 hours, then the cooling bath was removed and the reaction was warmed to room temperature. The reaction was added to ice water and the layers were separated. The organic layer was concentrated in vacuo, dissolved in ethyl acetate, washed with saturated NaHCO3, brine, dried over MgSO4 and concentrated in vacuo, to give methyl 2-(3-hydroxyphenyl)-2-methylpropionate as a brown oil (10.6 g, 42%): 1H NMR (CDCl3/300 MHz) 7.19 (m, 1H), 6.90 (d, 1H, J=7.9 Hz), 6.84 (m, 1H), 6.75 (d, 1H, J=8.1 Hz), 3.66 (s, 3H), 1.56 (s, 6H). The saturated NaHCO3 layer was acidified with concentrated HCl, extracted with ethyl acetate washed with the, dried over MgSO4 and concentrated in vacuo, to give 2-(3-hydroxyphenyl)-2-methylpropionic acid as a brown oil (15.8 g, 42%): 1H NMR (CDCl3/300 MHz) 7.20 (m, 1H), 6.97 (dd, 1H, J=7.9 Hz, 0.8 Hz), 6.88 (m, 1H), 6.75 (dd, 1H, J=8.1 Hz, 0.8 Hz), 1.57 (s, 6H).
Name
Quantity
29.1 g
Type
reactant
Reaction Step One
Quantity
170 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][CH:8]=1.B(Br)(Br)Br>C(Cl)Cl>[OH:2][C:3]1[CH:4]=[C:5]([C:9]([CH3:15])([CH3:14])[C:10]([O:12][CH3:13])=[O:11])[CH:6]=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
29.1 g
Type
reactant
Smiles
COC=1C=C(C=CC1)C(C(=O)OC)(C)C
Name
Quantity
170 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
180 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-65 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −65° C. for 1.6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the cooling bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction was warmed to room temperature
ADDITION
Type
ADDITION
Details
The reaction was added to ice water
CUSTOM
Type
CUSTOM
Details
the layers were separated
CONCENTRATION
Type
CONCENTRATION
Details
The organic layer was concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
washed with saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.6 h
Name
Type
product
Smiles
OC=1C=C(C=CC1)C(C(=O)OC)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 39%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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